molecular formula C10H19NO4 B13427827 2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

Katalognummer: B13427827
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: WNYYMPICYAOQAE-XAVMHZPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties The compound 2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol is a cyclopenta-fused dioxolane derivative with a stereochemically defined configuration. Its structure includes:

  • A cyclopenta[d][1,3]dioxolane core with 2,2-dimethyl substituents.
  • A 6-amino group and a 4-ethoxyethanol side chain.
  • Stereochemistry: (3aS,4S,6R,6aR), critical for its biological interactions.

Molecular Formula: C₁₀H₁₇NO₄ (free base) Molecular Weight: 215.24 g/mol (calculated) CAS Number: 1402150-30-4 (oxalate salt) .

Applications Primarily used as a key intermediate in synthesizing ticagrelor, a platelet aggregation inhibitor. The ethanoloxy group facilitates nucleophilic substitution reactions, while the amino group enables further functionalization .

Eigenschaften

Molekularformel

C10H19NO4

Molekulargewicht

217.26 g/mol

IUPAC-Name

2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8-,9+/m1/s1

InChI-Schlüssel

WNYYMPICYAOQAE-XAVMHZPKSA-N

Isomerische SMILES

CC1(O[C@@H]2[C@@H](C[C@@H]([C@@H]2O1)OCCO)N)C

Kanonische SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • The synthesis often begins with cyclopentadiene or its derivatives as the core structure.
  • Protected amino acids or chiral nitroso compounds are employed for stereoselective introduction of the amino group.
  • Key intermediates include benzyl carbamate derivatives and amino-protected cyclopentanetriol analogues.

Synthetic Route A: Nitroso Compound Addition to Cyclopentadiene

  • This classical approach involves the addition of nitroso compounds such as (3,5-dinitrophenyl)(nitroso)methanone or 1-chloro-1-nitrosocyclohexane to cyclopentadiene.
  • The reaction yields racemic mixtures requiring subsequent resolution.
  • Limitations include the need for isomer separation and use of heavy metals (osmium, manganese) for dihydroxylation steps.
  • Reference: Chinese Journal of Pharmaceuticals (2011), Tetrahedron (1997), Can. J. Chem. (1976).

Synthetic Route B: Chiral Hydroxycyclopentene Derivative Approach

  • Starting from (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, a four-step sequence introduces the amino and hydroxyethyl groups.
  • Uses expensive reagents such as di-tert-butyl dicarbonate ((Boc)2NNa) and palladium catalysts.
  • Osmium tetroxide is used for dihydroxylation, posing toxicity and cost issues.
  • This route is less favored for industrial scale due to reagent cost and safety concerns.

Synthetic Route C: Ribonolactone-Derived Multi-Step Synthesis

  • A seven-step synthesis starting from ribonolactone incorporating reductions with hazardous reagents like dibutylaluminium hydride and lithium aluminium hydride.
  • This method provides stereoselective access but involves handling sensitive and hazardous chemicals.
  • Reference: Tetrahedron Asymmetry (1991, 1997).

Industrial-Scale Preparation via Benzyl Carbamate Intermediate

  • A patented process (EP2707363B1) describes preparation of benzyl [(3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl]carbamate as an intermediate.
  • The process involves:
    • Resolution of a racemic mixture by crystallization with an enantiomerically pure protected amino acid to obtain diastereomerically pure salts.
    • Acid treatment followed by reaction with benzyl chloroformate in the presence of potassium carbonate to form the carbamate.
  • This method offers higher yields, reduced chemical use, better volume capacity, shorter manufacturing time, and solvent recovery options.
  • The intermediate can be further transformed to the target amino-ethanol compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Nitroso addition Nitroso compound, cyclopentadiene Racemic mixture, heavy metal catalysts
Resolution Enantiomerically pure amino acid, crystallization Diastereomeric salt formation
Carbamate formation Benzyl chloroformate, K2CO3, acid treatment High yield, industrial scalability
Reduction Activated zinc, copper catalyst Used for conversion of intermediates

Analytical and Purification Techniques

  • Crystallization is used extensively for chiral resolution.
  • Column chromatography (silica gel, DCM/hexane mixtures) purifies intermediates.
  • Extraction with organic solvents such as toluene, dichloromethane, and isopropanol is common.
  • Drying agents like magnesium sulfate and filtration over Celite are standard.
  • Concentration under reduced pressure (in vacuo) is used to isolate products.

Summary and Recommendations

  • The preparation of 2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]dioxol-4-yl]oxy]ethanol is best achieved via multi-step synthesis involving chiral resolution and carbamate intermediate formation.
  • Industrially, the benzyl carbamate route offers the most practical and scalable method with improved yields and process robustness.
  • Routes involving nitroso compounds and

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of platelet aggregation in the case of antithrombotic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound belongs to a class of cyclopenta-dioxolane derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Molecular Formula Substituents Molecular Weight (g/mol) Key Applications References
Target Compound (1402150-30-4) C₁₀H₁₷NO₄ 6-amino, 4-ethoxyethanol 215.24 Ticagrelor intermediate
10a (270.1489) C₁₅H₁₈O₃ Phenyl 270.15 Synthetic intermediate
10b (267.1391) C₁₄H₁₇FO₃ 4-Fluorophenyl 267.14 Synthetic intermediate
(104010-72-2) C₈H₁₀O₃ Dihydrodioxolone 154.16 Unspecified research
Benzyl carbamate derivative (TRC-B279280) C₁₈H₂₅NO₆ Benzyl carbamate, 2-hydroxyethoxy 351.39 Pharmaceutical impurity

Key Differences and Implications

Substituent Effects: Target Compound: The 6-amino and 4-ethoxyethanol groups enhance hydrophilicity and reactivity, making it suitable for drug synthesis. Compounds 10a/10b: Aryl substituents (phenyl/fluorophenyl) increase lipophilicity, favoring organic-phase reactions .

Stereochemical Considerations :

  • The (3aS,4S,6R,6aR) configuration in the target compound is essential for binding efficacy in ticagrelor. Stereoisomeric analogs (e.g., ’s carbamate) show reduced activity due to mismatched spatial arrangements .

Synthetic Utility: The target compound undergoes nucleophilic substitution with pyrimidine derivatives (e.g., in ticagrelor synthesis) . Compound 10a/10b are precursors for aryl-functionalized cyclopenta-dioxolanes but lack amino groups for further derivatization .

Safety and Handling :

  • Similar compounds (e.g., dihydrodioxolone in ) require precautions like gloves and ventilation due to irritant properties, suggesting analogous safety protocols for the target compound .

Research Findings and Data

Physicochemical Properties

  • Solubility: The ethanoloxy group increases water solubility compared to aryl-substituted analogs (e.g., 10a).
  • Stability : The dioxolane ring provides stability under acidic conditions, critical for multi-step syntheses .

Biologische Aktivität

The compound 2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on diverse research studies and findings.

  • IUPAC Name : 2-{[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol
  • CAS Number : 376608-65-0
  • Molecular Formula : C14H25NO10
  • Molecular Weight : 335.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a modulator of specific receptors and enzymes involved in metabolic processes. The presence of the amine group suggests potential interactions with neurotransmitter systems.

1. Antioxidant Activity

Research indicates that compounds similar to 2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells and could have implications for preventing neurodegenerative diseases.

2. Anti-inflammatory Effects

Studies have shown that the compound can reduce inflammation markers in various cellular models. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects in animal models of neurodegeneration. It appears to enhance neuronal survival and function under stress conditions by inhibiting apoptotic pathways.

Case Studies

  • Neuroprotection in Animal Models
    A study conducted on mice demonstrated that administration of the compound significantly reduced neuronal loss in models of induced oxidative stress. The results indicated a decrease in markers associated with apoptosis and inflammation .
  • Antioxidant Efficacy
    In vitro assays using human cell lines showed that the compound effectively scavenged free radicals and reduced oxidative damage. The IC50 value was determined to be lower than that of commonly used antioxidants like vitamin C .
Activity TypeAssay TypeResult
AntioxidantDPPH ScavengingIC50 = 25 µM
Anti-inflammatoryCytokine Release AssayReduced by 40%
NeuroprotectiveNeuronal Survival AssayIncreased by 30%

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclopenta[d][1,3]dioxol ring formation and stereoselective functionalization. Critical steps include:

  • Cyclopentadioxole framework synthesis : Reacting dienes with diols under acidic conditions (e.g., HCl or H₂SO₄) to form the bicyclic core .
  • Amino group introduction : Nucleophilic substitution or reductive amination under inert atmospheres (argon/nitrogen) to preserve stereochemistry .
  • Ethanol moiety attachment : Williamson ether synthesis using 2-bromoethanol or similar reagents, with base catalysis (e.g., K₂CO₃) . Optimization requires temperature control (0–25°C), solvent selection (e.g., THF for polar intermediates), and monitoring via TLC/HPLC .
Key Reaction Parameters
Temperature: 0–25°C
Solvent: THF, DCM, or MeOH
Catalysts: Lewis acids (e.g., BF₃·Et₂O)
Purification: Column chromatography (silica gel)

Q. How is the stereochemical integrity of the compound verified during synthesis?

Stereochemical validation relies on:

  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers and confirm >99% enantiomeric excess .
  • NMR spectroscopy : Analyzing coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm axial/equatorial proton orientations in the cyclopenta-dioxolane system .
  • X-ray crystallography : Resolving absolute configuration for crystalline derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₁₉NO₅) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3350 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
  • Polarimetry : Measures optical rotation to assess chiral purity .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity, and what strategies mitigate racemization?

The (3aS,4S,6R,6aR) configuration is critical for binding to biological targets (e.g., P2Y12 receptors). Racemization at the amino group or cyclopenta-dioxolane bridge reduces efficacy. Mitigation strategies include:

  • Low-temperature reactions : Minimize thermal epimerization .
  • Protecting groups : Use Boc or Fmoc for the amino group during synthetic steps .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to isolate active enantiomers .

Q. What mechanistic insights exist for its role as a P2Y12 receptor antagonist?

The compound acts as a reversible antagonist by:

  • Competitive binding : Blocks ADP-binding sites on the receptor via hydrogen bonding with the ethanol moiety and hydrophobic interactions with the cyclopenta-dioxolane ring .
  • Synergistic effects : Enhances efficacy of co-administered anticoagulants (e.g., clopidogrel) in thrombosis models . Assays include:
  • Platelet aggregation studies : Using PRP (platelet-rich plasma) and ADP induction .
  • Molecular docking : Simulations with P2Y12 crystal structures (PDB: 4NTJ) to predict binding modes .

Q. How do structural modifications (e.g., fluorination) impact its physicochemical and pharmacological properties?

Fluorination at specific positions (e.g., C5 of the cyclopenta-dioxolane) enhances:

  • Lipophilicity : Improves blood-brain barrier penetration (logP increases by ~0.5 units) .
  • Metabolic stability : Reduces CYP450-mediated degradation (t₁/₂ increases from 2.1 to 4.3 hours in hepatic microsomes) . Comparative
Property Non-fluorinated Analog Fluorinated Derivative
LogP1.21.7
Plasma t₁/₂ (hours)2.14.3
IC₅₀ (P2Y12 binding)8.5 µM3.2 µM

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 3.2 µM vs. 5.8 µM in P2Y12 assays) arise from:

  • Assay variability : Differences in platelet sources (human vs. murine) or ADP concentrations .
  • Enantiomeric impurities : Contamination with (3aR,4R,6S,6aS) enantiomer reduces observed potency . Resolution requires:
  • Standardized protocols : Use human PRP and fixed ADP (20 µM) .
  • Chiral purity validation : Ensure >99% ee via HPLC before testing .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

  • Buffer systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Sampling intervals : Analyze degradation at 0, 6, 12, 24, and 48 hours via LC-MS .
  • Light sensitivity : Store samples in amber vials to prevent photodegradation .

Q. What computational tools are recommended for predicting its ADMET properties?

  • SwissADME : Predicts bioavailability, logP, and drug-likeness .
  • AutoDock Vina : Models receptor-ligand interactions for binding affinity estimates .
  • Molinspiration : Assesses bioactivity scores (e.g., GPCR ligand probability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.